molecular formula C15H23Cl3N4 B2568166 (8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine;trihydrochloride CAS No. 2375268-86-1

(8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine;trihydrochloride

Cat. No.: B2568166
CAS No.: 2375268-86-1
M. Wt: 365.73
InChI Key: CAJWEBKYAYFWPO-UHFFFAOYSA-N
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Description

(8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine trihydrochloride is a heterocyclic compound featuring a fused imidazo[1,2-a][1,4]diazepine core. The structure includes a benzyl substituent at the 8-position and a methanamine group at the 6-position, with three hydrochloride salts enhancing its solubility and stability. This compound is likely utilized in pharmaceutical research as a synthetic intermediate or bioactive molecule, given its structural similarity to other imidazo-diazepine derivatives with reported pharmacological activities .

Properties

IUPAC Name

(8-benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4.3ClH/c16-8-14-10-18(9-13-4-2-1-3-5-13)12-15-17-6-7-19(15)11-14;;;/h1-7,14H,8-12,16H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJWEBKYAYFWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C=CN=C2CN1CC3=CC=CC=C3)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine;trihydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a][1,4]diazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carboxylic acids or their derivatives. The benzyl group is then introduced through a subsequent reaction with benzyl chloride or benzyl alcohol under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Acylation Reactions

The primary methanamine group (-CH₂NH₂) is reactive toward acylating agents.

Reaction Type Reagents/Conditions Outcome
Acylation Acyl chloride (e.g., acetyl chloride) or anhydride in dichloromethaneFormation of acetamide derivative:
text
| | $$ \text{R-NH}_2 + \text{Cl-CO-R'} \rightarrow \text{R-NH-CO-R'} + \text{HCl} $$ [3] |

| Amide Formation | Activated esters (e.g., HATU, EDCl) | Stable amide bonds under mild conditions |

Alkylation and Nucleophilic Substitution

The methanamine group can participate in alkylation, while the benzyl substituent may undergo further modification.

Reaction Type Reagents/Conditions Outcome
Alkylation Alkyl halide (e.g., methyl bromide) in THFQuaternization of the amine group
Substitution Electrophiles (e.g., nitrobenzene derivatives)Potential formation of cross-linked products

Reduction and Oxidation

The trihydrochloride salt suggests acidic stability, while the heterocyclic core may undergo redox transformations.

Reaction Type Reagents/Conditions Outcome
Reduction H₂ with Pd/C catalystPartial hydrogenation of unsaturated bonds
Oxidation Potassium permanganate (KMnO₄)Oxidation of benzylic or α-hydrogens (if present)

Cyclization and Rearrangement

The imidazo[1,2-a] diazepin core may undergo structural rearrangements under thermal or acidic conditions.

Reaction Type Reagents/Conditions Outcome
Acid-Catalyzed Cyclization HCl in ethanolPotential stabilization of the bicyclic framework
Base-Mediated Rearrangement NaH or DBUPossible ring expansion/contraction

Hydrolysis and Salt Formation

The trihydrochloride salt indicates susceptibility to hydrolysis or deprotonation.

Reaction Type Reagents/Conditions Outcome
Hydrolysis Aqueous acid/baseReversible protonation/deprotonation of the amine group
Salt Formation HCl gas in etherFormation of stable hydrochloride salt

Research Gaps and Limitations

  • Lack of Direct Data : No experimental studies on this specific compound were found in the provided sources.

  • Structural Complexity : The bicyclic imidazo-diazepin framework complicates reaction pathways compared to simpler heterocycles.

  • Functional Group Interference : The trihydrochloride salt may alter reactivity profiles under varying pH conditions.

Scientific Research Applications

Pharmacological Applications

1.1 Anxiolytic Properties
Research indicates that compounds with similar structures to (8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine exhibit anxiolytic effects. This is primarily due to their ability to modulate neurotransmitter systems in the brain, particularly the GABAergic system. A study published in Molecules highlights the synthesis of related diazepine derivatives that demonstrated promising anxiolytic and analgesic activities in animal models .

1.2 Antidepressant Activity
Similar compounds have also shown potential antidepressant effects. The modulation of serotonin and norepinephrine levels by these compounds can lead to improved mood and decreased anxiety symptoms. The pharmacological evaluation of various derivatives has indicated their efficacy in treating depressive disorders .

1.3 Neuroprotective Effects
The neuroprotective properties of imidazo[1,2-a][1,4]diazepines suggest that (8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine could be explored for its ability to protect neuronal cells from damage caused by oxidative stress or neurodegenerative diseases. Studies have indicated that similar compounds can inhibit apoptotic pathways in neuronal cells .

Synthesis and Chemical Properties

The synthesis of (8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine involves multi-step processes that typically include cyclization reactions and alkylation techniques. The molecular formula is C13H15N3·3HCl with a molecular weight of approximately 213.28 g/mol. Its structure consists of a fused imidazole and diazepine ring system which contributes to its biological activity.

Mechanism of Action

The mechanism by which (8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine;trihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Substituents : The benzyl group in the target compound may enhance lipophilicity compared to methyl (CAS 10514-60-0) or fluorophenyl (e.g., derivatives) substituents, affecting membrane permeability .
  • Salt Forms : The trihydrochloride salt likely offers superior aqueous solubility relative to dihydrochloride (CAS 10514-60-0) or freebase analogs, making it more suitable for formulation .

Research Findings and Theoretical Considerations

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

Enhanced Solubility: The trihydrochloride form likely improves bioavailability over non-salt or dihydrochloride analogs .

Receptor Binding Potential: The benzyl group may facilitate π-π stacking interactions with aromatic residues in enzyme active sites or receptors, a feature absent in methyl or pyrazine analogs .

Metabolic Stability : Fluorinated analogs () may exhibit longer half-lives due to reduced cytochrome P450 metabolism, whereas the benzyl group in the target compound could increase susceptibility to oxidative degradation .

Biological Activity

The compound (8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine;trihydrochloride is a complex organic molecule notable for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique imidazo-diazepine structure characterized by:

  • Molecular Formula : C15H23Cl3N4
  • Molecular Weight : 365.73 g/mol
  • Structure : The benzyl group enhances lipophilicity, influencing interactions with biological targets.

The biological activity of this compound is primarily linked to its structural features. Compounds with imidazo and diazepine moieties often exhibit diverse pharmacological effects. Key mechanisms include:

  • Modulation of Neurotransmitter Systems : It may interact with GABAergic systems similar to traditional benzodiazepines.
  • Inhibition of Viral Replication : Related compounds have shown efficacy against HIV-1 by inhibiting reverse transcriptase .

Pharmacological Effects

Research indicates that this compound could have multiple therapeutic applications:

  • Anxiolytic Effects : Potential to reduce anxiety through GABA receptor modulation.
  • Antiviral Activity : Similar compounds have demonstrated the ability to inhibit HIV replication effectively.

1. Antiviral Activity

A study on tetrahydroimidazo derivatives revealed that modifications could enhance antiviral efficacy against HIV-1. For instance, R86183 inhibited replication at concentrations significantly lower than cytotoxic levels (0.3 to 30 nM) and demonstrated synergistic effects when combined with other antiviral agents .

2. Structure-Activity Relationship (SAR)

Research has shown that specific structural modifications in imidazo-diazepines can lead to enhanced biological activity. For example:

CompoundActivityConcentration
R86183HIV-1 Inhibition0.3 - 30 nM
R86183 + ZidovudineSynergistic InhibitionN/A

This table illustrates how structural variations can impact the pharmacological profile of related compounds.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Interaction studies often involve:

  • Binding Affinity Assays : Evaluating how well the compound binds to target receptors.
  • Functional Assays : Assessing the physiological effects post-binding.

Q & A

Basic Research Questions

How can reaction conditions be optimized for synthesizing (8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine trihydrochloride?

Methodological Answer:

  • Step 1: Use a one-pot, two-step reaction system to minimize intermediate isolation, as demonstrated for structurally related tetrahydroimidazo[1,2-a]pyridine derivatives .
  • Step 2: Screen substituents (e.g., benzyl, nitrophenyl) to assess steric/electronic effects on yield. For example, bromophenyl substituents in similar compounds yielded 61% purity, while nitrophenyl analogs achieved 51% .
  • Step 3: Optimize temperature (e.g., -35°C for intermediates) and catalysts (e.g., DIPEA) to enhance regioselectivity .

What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign proton environments (e.g., benzyl protons at δ 4.2–5.1 ppm) and carbon signals (e.g., diazepine ring carbons at δ 120–140 ppm) using DMSO-d6 as a solvent .
  • HRMS: Validate molecular weight (e.g., theoretical vs. observed HRMS discrepancies ≤ 0.0162 Da) to confirm stoichiometry .
  • IR Spectroscopy: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

How should purity and stability be assessed during synthesis?

Methodological Answer:

  • HPLC/LC-MS: Pair with HRMS to detect impurities (e.g., benzodiazepine analogs in Reference Standards for Pharmaceutical Analysis) .
  • Elemental Analysis: Cross-validate purity when spectral data show minor discrepancies (e.g., 61% purity in ) .
  • Stress Testing: Expose to heat/light/humidity to assess degradation pathways, critical for stability profiling .

What mechanistic insights guide the synthesis of this diazepine derivative?

Methodological Answer:

  • Intermediate Trapping: Use quenching agents (e.g., H2O) to isolate reactive intermediates.
  • DFT Calculations: Model transition states to predict regioselectivity, as seen in AI-driven reaction optimization .
  • Kinetic Studies: Monitor reaction progress via in-situ IR to identify rate-limiting steps .

How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility.
  • Salt Formation: Trihydrochloride salts improve aqueous solubility; confirm via pH-solubility profiling .
  • Surfactants: Polysorbate-80 or cyclodextrins enhance solubility for pharmacokinetic studies .

Advanced Research Questions

How to resolve contradictions in spectral data (e.g., HRMS discrepancies)?

Methodological Answer:

  • Cross-Validation: Combine HRMS with elemental analysis (C, H, N) to confirm stoichiometry .
  • Isotopic Labeling: Synthesize deuterated analogs to distinguish fragmentation patterns in MS .
  • Repeat Under Controlled Conditions: Eliminate environmental variables (e.g., humidity) affecting crystallization .

What computational strategies identify potential pharmacological targets?

Methodological Answer:

  • Molecular Docking: Use crystal structures of GABA-A receptors (similar to midazolam in ) to predict binding affinity .
  • MD Simulations: Simulate ligand-receptor dynamics over 100+ ns to assess stability of interactions .
  • QSAR Modeling: Corlate substituent effects (e.g., benzyl vs. phenethyl) with activity data from analogs .

How to profile trace impurities in bulk batches?

Methodological Answer:

  • LC-MS/MS: Detect impurities at ≤0.1% levels using reference standards (e.g., midazolam-related impurities in ) .
  • SPE Purification: Use C18 columns to isolate impurities for structural elucidation via 2D NMR .
  • ICH Guidelines: Follow Q3A/B thresholds for reporting impurities in preclinical studies .

Can AI-driven platforms optimize synthesis pathways for this compound?

Methodological Answer:

  • Algorithmic Design: Train neural networks on reaction databases to predict optimal conditions (e.g., temperature, solvent) .
  • Robotic Screening: Automate high-throughput experimentation to test >100 conditions/week .
  • Real-Time Analytics: Integrate inline PAT tools (e.g., Raman spectroscopy) for feedback-controlled synthesis .

How to evaluate stability under physiological conditions?

Methodological Answer:

  • Simulated Biofluids: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Degradation Kinetics: Monitor via UPLC-MS to identify hydrolysis/byproducts (e.g., benzyl cleavage) .
  • Accelerated Stability Studies: Use Arrhenius modeling to extrapolate shelf-life from high-temperature data .

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